![molecular formula C9H12ClF3O B2856444 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one CAS No. 1545727-52-3](/img/structure/B2856444.png)

2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

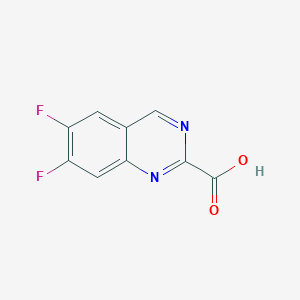

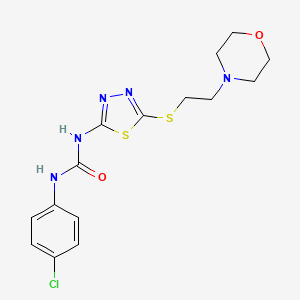

“2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one” is a chemical compound with the molecular formula C9H12ClF3O . It has a molecular weight of 228.64 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h6-7H,1-5H2 . This code provides a standardized way to represent the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 228.64 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación

Enzymatic Synthesis

The compound has been investigated for its potential as a chiral intermediate in the synthesis of pharmacologically relevant molecules. For example, it serves as a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. A ketoreductase was used to transform the related compound 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, demonstrating the utility of enzymatic processes in synthesizing complex molecules from simpler chlorinated precursors. This green and environmentally sound process highlights the potential of using chlorinated intermediates in industrial applications, offering high productivity and safety benefits (Guo et al., 2017).

Photochemical Reactions

The photochemical behavior of compounds similar to 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one has been studied, showing distinct reactivity patterns that differ from non-fluorinated counterparts. The presence of a trifluoromethyl group can significantly enhance certain photochemical reaction pathways, such as 2H- and RH- reduction product formation. This research provides insights into the unique reactivity of chlorinated and fluorinated compounds under photochemical conditions, which could be leveraged in the synthesis of novel materials or pharmaceuticals (Semisch & Margaretha, 1984).

Catalysis and Oxidation Reactions

The compound's structural analogs have been utilized in catalytic systems for hydroxylation reactions, demonstrating the ability to activate unreactive C-H bonds in the presence of certain metal complexes. Such studies underscore the potential of using chlorinated and fluorinated cyclohexyl compounds in catalytic transformations, potentially leading to more efficient and selective synthetic methodologies for producing alcohols from hydrocarbons (Morimoto et al., 2021).

Sensing and Detection Applications

Derivatives of the compound have been explored for their sensing capabilities, particularly in detecting alcohols and amines. The presence of functional groups such as trifluoroacetyl can lead to significant shifts in spectroscopic properties upon interaction with target molecules, enabling their use in chemosensor applications. This indicates the potential of chlorinated and fluorinated cyclohexyl compounds in the development of new sensing materials for environmental monitoring or diagnostic purposes (Sasaki, Kotegawa, & Tamiaki, 2006).

Propiedades

IUPAC Name |

2-chloro-1-[3-(trifluoromethyl)cyclohexyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNXQTHZFRDYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)

![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2856368.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)

![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)